molecular formula C22H17N3O2 B2370594 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 865287-54-3

2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2370594
CAS RN: 865287-54-3
M. Wt: 355.397
InChI Key: SWQNHYPZZPDDPX-UHFFFAOYSA-N
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Description

The compound “2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been studied extensively due to their high biological activity and good stability .


Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as the compound , can be obtained via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including the compound , consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives involves a number of chemical reactions. The initial step involves the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This is followed by the substitution of the bromine-containing oxadiazoles with diisopropyl iminodiacetate . The resulting ester derivatives are then hydrolyzed in an aqueous methanol solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles, including the compound , are influenced by the position of the substituents in the oxadiazole ring . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

  • Synthesis and Antimicrobial Evaluation : Compounds including 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and evaluated for antimicrobial activities. They have shown effectiveness against various microbial species. Some compounds in this class also exhibit low cytotoxicity, suggesting potential for further biological screening and application trials in antimicrobial therapies (Gul et al., 2017).

Anti-inflammatory and Analgesic Properties

  • Design for COX-2 Inhibition : Derivatives of this compound have been synthesized for selective COX-2 inhibition and demonstrated potent anti-inflammatory activity. Their efficacy was observed in rat models, suggesting their potential as anti-inflammatory agents (Bansal et al., 2014).

Antitumor Activity

  • Synthesis and Antitumor Activity Evaluation : Various derivatives of this compound were synthesized and evaluated for antitumor activity. Certain compounds displayed significant activity against various cancer cell lines, highlighting their potential in cancer treatment (Yurttaş et al., 2015).

Luminescence in Organic Light-Emitting Diodes (OLEDs)

  • Delayed Luminescence in OLEDs : Compounds in the this compound family have been studied for their luminescence properties, particularly in the context of OLEDs. They exhibit delayed fluorescence, making them valuable for advanced light-emitting applications (Cooper et al., 2022).

Molecular Docking and Pharmacological Evaluation

  • Computational and Pharmacological Evaluation : Molecular docking and pharmacological evaluations have been conducted on derivatives, revealing their potential in treating various conditions like inflammation, pain, and even cancer. These studies provide insight into the molecular mechanisms and efficacy of these compounds (Faheem, 2018).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as imidazole and indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication by interacting with viral proteins .

Biochemical Pathways

For example, indole derivatives have been reported to interfere with the synthesis of viral proteins, thereby inhibiting viral replication .

Pharmacokinetics

It’s known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents . This solubility can influence the bioavailability of these compounds.

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as catalyst residues, can also influence the compound’s action .

properties

IUPAC Name

2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQNHYPZZPDDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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